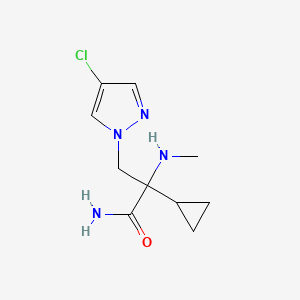
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or its equivalent.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is unique due to its combination of a chloro-substituted pyrazole ring, a cyclopropyl group, and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 241.70 g/mol
- CAS Number : 1469284-79-4
The compound exhibits several biological activities primarily attributed to its structural components, including:
- Inhibition of Enzymatic Activity : The presence of the pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Initial studies suggest that derivatives of pyrazole compounds can exhibit antibacterial and antifungal properties, which may extend to this compound.
Antimicrobial Activity
A study focusing on related pyrazole derivatives indicated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Compound C | Klebsiella pneumoniae | 32 - 512 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial effects, indicating potential for further development in treating infections caused by resistant strains .
Case Study: Antifungal Activity
In a comparative study involving various pyrazole derivatives, the compound demonstrated moderate antifungal activity against Candida albicans and Fusarium oxysporum. The results indicated that structural modifications could enhance antifungal potency:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 16.69 - 78.23 |
| Compound E | Fusarium oxysporum | 56.74 - 222.31 |
The research highlighted that halogen substitutions significantly influence the bioactivity of these compounds .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown varied absorption and distribution characteristics. Notably, studies indicate potential metabolic pathways involving cytochrome P450 enzymes which could affect drug interactions and efficacy .
Properties
Molecular Formula |
C10H15ClN4O |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16) |
InChI Key |
KGRYQQVDTPPXQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















